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Compound of Interest

Compound Name: N-Benzyl-3-hydroxy-benzamide

Cat. No.: B105079 Get Quote

Executive Summary: This document provides an in-depth technical overview of N-Benzyl-3-

hydroxybenzamide, a molecule of significant interest within the broader class of N-substituted

benzamides. This guide is intended for researchers, chemists, and drug development

professionals, offering a detailed exploration of its chemical identity, physicochemical

properties, synthesis, and potential applications derived from the known biological activities of

its structural class. By synthesizing data from authoritative chemical databases and peer-

reviewed literature, this whitepaper serves as a foundational resource for laboratory

investigation and conceptualization of future research involving this compound.

Chemical Identity and Nomenclature
A precise understanding of a compound's identity is the cornerstone of all scientific research.

This section delineates the formal nomenclature, common synonyms, and structural

characteristics of N-Benzyl-3-hydroxybenzamide.

IUPAC Name and Structure
The systematic name for the compound, as defined by the International Union of Pure and

Applied Chemistry (IUPAC), is N-benzyl-3-hydroxybenzamide.[1] This name precisely

describes the molecular architecture: a benzamide core where the amide nitrogen is

substituted with a benzyl group, and a hydroxyl group is located at the 3-position of the benzoyl

ring.

The chemical structure is represented by the molecular formula C₁₄H₁₃NO₂.[1][2]
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Synonyms and Identifiers
In literature and commercial catalogs, N-Benzyl-3-hydroxybenzamide may be referenced by

several synonyms and unique identifiers. Proper identification is critical for accurate literature

searches and material procurement.

Identifier Type Value Source

IUPAC Name N-benzyl-3-hydroxybenzamide PubChem[1]

CAS Number 15789-02-3 PubChem, SCBT[1][2]

PubChem CID 2394019 PubChem[1]

Molecular Formula C₁₄H₁₃NO₂ PubChem, SCBT[1][2]

Molecular Weight 227.26 g/mol PubChem, SCBT[1][2]

InChIKey
CMTKGWDQXAODLW-

UHFFFAOYSA-N
PubChem[1]

Canonical SMILES
C1=CC=C(C=C1)CNC(=O)C2

=CC(=CC=C2)O
PubChem[1]

Synonym
3-Hydroxy-N-

(phenylmethyl)benzamide
PubChem[1]

Synonym
Benzamide, 3-hydroxy-N-

(phenylmethyl)-
PubChem[1]

Structural Analysis
The molecule's functionality arises from the specific arrangement of its three key components:

the benzyl group, the central amide linkage, and the 3-hydroxyphenyl ring. This arrangement

dictates its chemical reactivity, potential for hydrogen bonding, and steric profile, which are all

critical determinants of its biological activity.
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Caption: Key functional moieties of N-Benzyl-3-hydroxybenzamide.
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Physicochemical Properties
The physicochemical properties of a compound are essential predictors of its behavior in both

chemical and biological systems. They influence formulation, absorption, distribution,

metabolism, and excretion (ADME) profiles in drug development.

Summary of Properties
The following table summarizes key computed physicochemical properties for N-Benzyl-3-

hydroxybenzamide.

Property Value Unit Source

Molecular Weight 227.26 g/mol PubChem[1]

Monoisotopic Mass 227.094628657 Da PubChem[1]

XLogP3 1.9 PubChem[1]

Hydrogen Bond Donor

Count
2 PubChem[1]

Hydrogen Bond

Acceptor Count
2 PubChem[1]

Rotatable Bond Count 3 PubChem[1]

Topological Polar

Surface Area
49.3 Å² PubChem[1]

Interpretation for a Research Context
Lipophilicity (XLogP3): An XLogP3 value of 1.9 suggests a balanced character, indicating

that the molecule possesses sufficient lipophilicity to facilitate passage across biological

membranes, yet retains adequate hydrophilicity for aqueous solubility.[1] This balance is a

common objective in medicinal chemistry.

Hydrogen Bonding: With two hydrogen bond donors (the hydroxyl and amide N-H) and two

acceptors (the carbonyl and hydroxyl oxygens), the molecule has a strong capacity to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/N-Benzyl-3-hydroxy-benzamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-Benzyl-3-hydroxy-benzamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-Benzyl-3-hydroxy-benzamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-Benzyl-3-hydroxy-benzamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-Benzyl-3-hydroxy-benzamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-Benzyl-3-hydroxy-benzamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-Benzyl-3-hydroxy-benzamide
https://pubchem.ncbi.nlm.nih.gov/compound/N-Benzyl-3-hydroxy-benzamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


interact with biological targets like enzyme active sites or receptors through hydrogen

bonding.[1]

Polar Surface Area (TPSA): A TPSA of 49.3 Å² is well within the typical range for orally

bioavailable drugs (generally < 140 Å²), suggesting a favorable profile for intestinal

absorption and cell permeability.[1]

Synthesis and Manufacturing
While numerous methods exist for amide bond formation, a common and reliable approach for

synthesizing N-Benzyl-3-hydroxybenzamide involves the coupling of 3-hydroxybenzoic acid

with benzylamine. This process requires the activation of the carboxylic acid to facilitate

nucleophilic attack by the amine.

Retrosynthetic Analysis
The most logical disconnection for retrosynthesis is at the amide C-N bond, yielding the two

readily available starting materials: 3-hydroxybenzoic acid and benzylamine. This is a standard

and efficient strategy for constructing benzamide derivatives.

Illustrative Laboratory-Scale Synthesis Protocol
This protocol describes a general procedure using a mixed anhydride method, chosen for its

efficiency and common use in medicinal chemistry for preparing N-benzylbenzamide scaffolds.

[3]

Objective: To synthesize N-Benzyl-3-hydroxybenzamide from 3-hydroxybenzoic acid and

benzylamine.

Materials:

3-Hydroxybenzoic acid

Triethylamine (TEA)

Isobutyl chloroformate (IBCF)

Benzylamine
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Chloroform (or Dichloromethane), anhydrous

2 M Hydrochloric acid (HCl)

1 M Sodium hydroxide (NaOH)

Brine (saturated NaCl solution)

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

Acid Solubilization & Base Addition: In a round-bottom flask under an inert atmosphere (e.g.,

Argon), dissolve 1.0 equivalent of 3-hydroxybenzoic acid in anhydrous chloroform. Cool the

solution to 0 °C in an ice bath.

Formation of Mixed Anhydride (Activation): Add 1.0 equivalent of triethylamine to the

solution. The triethylamine acts as a base to deprotonate the carboxylic acid, forming a

carboxylate salt. Subsequently, add 1.1 equivalents of isobutyl chloroformate dropwise while

maintaining the temperature at 0 °C. Stir for 1 hour. This step is critical as it forms a highly

reactive mixed anhydride intermediate, which is more susceptible to nucleophilic attack than

the original carboxylic acid.

Amine Addition (Coupling): Slowly add 1.0 equivalent of benzylamine to the reaction mixture.

The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the mixed

anhydride.

Reaction Progression: Allow the solution to warm to room temperature and stir for 12 hours

to ensure the reaction proceeds to completion.

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic

layer sequentially with 2 M HCl (to remove excess TEA and unreacted benzylamine), 1 M

NaOH (to remove unreacted 3-hydroxybenzoic acid), and finally with brine (to remove

residual water and salts).

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate,

filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield
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the crude product.

Purification: Purify the crude solid by recrystallization or column chromatography (e.g., using

a silica gel column with a hexane/ethyl acetate gradient) to obtain pure N-Benzyl-3-

hydroxybenzamide.

Synthesis Workflow Diagram
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Starting Materials:
3-Hydroxybenzoic Acid

Benzylamine

Step 1: Activation
- Dissolve acid in CHCl₃

- Add Triethylamine
- Add Isobutyl Chloroformate @ 0°C

Step 2: Coupling
- Add Benzylamine
- Stir for 12h at RT

Step 3: Work-up
- Wash with HCl

- Wash with NaOH
- Wash with Brine

Step 4: Isolation
- Dry with MgSO₄

- Filter
- Concentrate

Purified Product:
N-Benzyl-3-hydroxybenzamide

Click to download full resolution via product page

Caption: Workflow for the synthesis of N-Benzyl-3-hydroxybenzamide.
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Applications in Drug Discovery and Research
The N-benzylbenzamide scaffold is a "privileged structure" in medicinal chemistry, appearing in

numerous compounds with diverse biological activities. The specific combination of

substituents in N-Benzyl-3-hydroxybenzamide suggests potential in several therapeutic areas.

The N-Benzylbenzamide Scaffold in Medicinal Chemistry
Derivatives of N-benzylbenzamide have been investigated for a wide range of biological

targets. For instance, various substituted N-benzylbenzamides have been synthesized and

evaluated as potent tyrosinase inhibitors, which are relevant for dermatological conditions

related to hyperpigmentation.[4] Furthermore, this scaffold serves as the foundation for dual-

target modulators, such as those targeting soluble epoxide hydrolase (sEH) and peroxisome

proliferator-activated receptor gamma (PPARγ), which have therapeutic potential in treating

metabolic syndrome and type 2 diabetes.[3]

Potential Biological Activity: A Mechanistic Hypothesis
Based on related structures, N-Benzyl-3-hydroxybenzamide could act as a competitive inhibitor

of enzymes like tyrosinase. The hydroxyphenyl ring can mimic the structure of endogenous

phenolic substrates (like L-tyrosine), allowing the molecule to bind to the enzyme's active site.

The benzyl group and amide linkage contribute to binding affinity through hydrophobic and

hydrogen-bonding interactions, respectively.
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Caption: Hypothetical competitive inhibition mechanism.

Safety and Handling
Safe laboratory practice requires awareness of a compound's potential hazards.

Hazard Identification
According to the Globally Harmonized System (GHS) classifications aggregated from

notifications to the European Chemicals Agency (ECHA), N-Benzyl-3-hydroxybenzamide is

associated with the following hazards[1]:

H302: Harmful if swallowed (Warning)

H315: Causes skin irritation (Warning)

H319: Causes serious eye irritation (Warning)
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Recommended Handling Procedures
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,

safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a

chemical fume hood, to minimize inhalation of dust.

Handling: Avoid direct contact with skin and eyes. Do not ingest. Wash hands thoroughly

after handling.

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials.

Conclusion
N-Benzyl-3-hydroxybenzamide is a well-defined chemical entity with a clear nomenclature and

a set of physicochemical properties that make it an interesting candidate for further research.

Its synthesis is achievable through standard organic chemistry techniques, and its structural

motif is present in molecules with proven biological activity. This guide provides the

foundational technical information necessary for researchers to handle, synthesize, and

strategically investigate this compound's potential in medicinal chemistry and drug discovery

programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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